molecular formula C8H8F3N3O2 B6164508 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1532411-53-2

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B6164508
CAS No.: 1532411-53-2
M. Wt: 235.2
InChI Key:
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Description

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 6-position. This compound is notable for its chemical stability, thermal stability, and potential biological activity, making it a candidate for various applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including condensation reactions involving aldehydes and amines.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or sulfonates facilitating these transformations.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: CF₃I in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways. Its trifluoromethyl group enhances its binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability under harsh conditions makes it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
  • 3-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid

Uniqueness

Compared to these similar compounds, 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its fused triazole-pyridine ring system, which imparts distinct chemical and biological properties. The presence of both a trifluoromethyl group and a carboxylic acid group enhances its reactivity and potential for diverse applications.

Properties

CAS No.

1532411-53-2

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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